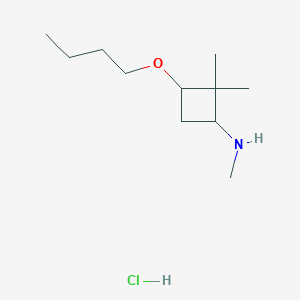

3-butoxy-N,2,2-trimethylcyclobutan-1-amine hydrochloride

CAS No.: 1375472-53-9

Cat. No.: VC2579164

Molecular Formula: C11H24ClNO

Molecular Weight: 221.77 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1375472-53-9 |

|---|---|

| Molecular Formula | C11H24ClNO |

| Molecular Weight | 221.77 g/mol |

| IUPAC Name | 3-butoxy-N,2,2-trimethylcyclobutan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C11H23NO.ClH/c1-5-6-7-13-10-8-9(12-4)11(10,2)3;/h9-10,12H,5-8H2,1-4H3;1H |

| Standard InChI Key | IAUYRHVTLNUQKJ-UHFFFAOYSA-N |

| SMILES | CCCCOC1CC(C1(C)C)NC.Cl |

| Canonical SMILES | CCCCOC1CC(C1(C)C)NC.Cl |

Introduction

Chemical Identification and Structural Properties

Molecular Composition and Identification

3-Butoxy-N,2,2-trimethylcyclobutan-1-amine hydrochloride is identified by its Chemical Abstracts Service (CAS) registry number 1375472-53-9, which provides a unique identifier for this specific chemical entity . The compound represents the hydrochloride salt of 3-butoxy-N,2,2-trimethylcyclobutan-1-amine, which itself has a CAS number of 1375794-79-8 . Understanding the relationship between the free base and its hydrochloride salt is important for appreciating the compound's chemical behavior and applications.

The molecular structure features a cyclobutane ring as its core, with strategic functional group attachments that define its chemical identity and properties. The parent compound (free base) contains a cyclobutane scaffold with specific substitutions: a butoxy group at position 3, an N-methylamine group at position 1, and two methyl groups at position 2 . The hydrochloride salt is formed when the basic nitrogen atom of the amine group is protonated and forms an ionic bond with a chloride counterion.

Physical and Chemical Properties

The minimum purity standard for commercially available 3-butoxy-N,2,2-trimethylcyclobutan-1-amine hydrochloride is reported to be 95% , which is a typical benchmark for research-grade chemicals. This level of purity is generally suitable for most analytical and research applications, though higher purity grades may be required for specific advanced applications.

Structural Relationships and Chemical Comparisons

Relationship to Parent Compound

3-Butoxy-N,2,2-trimethylcyclobutan-1-amine hydrochloride is the salt form of the free base 3-butoxy-N,2,2-trimethylcyclobutan-1-amine. The free base has a molecular weight of 185.31 g/mol and formula C11H23NO , while the hydrochloride salt has a higher molecular weight of 221.77 g/mol and formula C11H24ClNO . The conversion to the hydrochloride salt typically enhances water solubility and stability, which can be advantageous for various applications, particularly in pharmaceutical contexts.

The structural characteristics of the parent compound include a cyclobutane ring system with three key substitutions: a butoxy group (O-C4H9), an N-methylamine group (NH-CH3), and two methyl groups forming a quaternary carbon center . These structural features contribute to the compound's chemical behavior and potential functionality.

Analytical Considerations and Identification Methods

Chromatographic Analysis

Chromatographic methods that would likely be suitable for analyzing this compound include:

-

High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC

-

Gas Chromatography (GC), especially if derivatized to improve volatility

-

Thin-Layer Chromatography (TLC) as a rapid screening method

These techniques would be valuable for assessing purity, monitoring reactions involving this compound, and identifying it in mixtures.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume